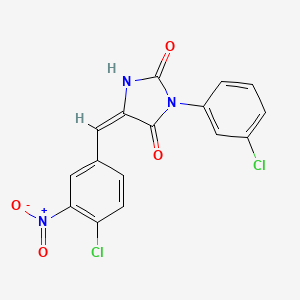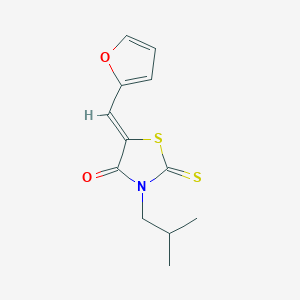![molecular formula C29H27N3O2 B4832098 2-cyano-N-mesityl-3-[1-(3-methoxybenzyl)-1H-indol-3-yl]acrylamide](/img/structure/B4832098.png)
2-cyano-N-mesityl-3-[1-(3-methoxybenzyl)-1H-indol-3-yl]acrylamide
Übersicht
Beschreibung
2-cyano-N-mesityl-3-[1-(3-methoxybenzyl)-1H-indol-3-yl]acrylamide is a synthetic compound that has gained popularity in recent years due to its potential applications in scientific research. This compound is commonly referred to as CMI-168 and belongs to the class of indole-based acrylamides. The compound has shown promising results in various studies, and
Wirkmechanismus
The mechanism of action of CMI-168 is not fully understood. However, studies have shown that the compound can inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and survival. Inhibition of CK2 activity by CMI-168 leads to the downregulation of various signaling pathways, including the PI3K/Akt and NF-kB pathways, which are involved in cell survival and inflammation.
Biochemical and Physiological Effects
CMI-168 has been shown to have various biochemical and physiological effects. The compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It can also reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kB, which is a key regulator of inflammation. Additionally, CMI-168 has been found to have neuroprotective effects and can improve cognitive function by enhancing synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
CMI-168 has several advantages for lab experiments. The compound is stable and can be easily synthesized in high yields. It has also been shown to have low toxicity in vitro and in vivo. Additionally, CMI-168 has a broad range of potential applications in scientific research, including cancer research, inflammation research, and neuroprotection research.
However, there are also limitations to the use of CMI-168 in lab experiments. The compound has limited solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of CMI-168 is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the use of CMI-168 in scientific research. One potential application is in the treatment of cancer, where the compound has shown promising results in inhibiting the growth of cancer cells. Additionally, CMI-168 could be used in the treatment of inflammatory diseases, such as rheumatoid arthritis, where it has been shown to reduce the production of pro-inflammatory cytokines. Finally, the compound could be used in the treatment of neurodegenerative diseases, such as Alzheimer's disease, where it has been found to have neuroprotective effects.
Conclusion
In conclusion, CMI-168 is a synthetic compound that has potential applications in scientific research. The compound has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties. While the mechanism of action of CMI-168 is not fully understood, the compound has shown promising results in various studies. There are several future directions for the use of CMI-168 in scientific research, including cancer research, inflammation research, and neuroprotection research.
Wissenschaftliche Forschungsanwendungen
CMI-168 has been shown to have potential applications in scientific research. The compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, CMI-168 has been shown to have neuroprotective effects and can improve cognitive function.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-[1-[(3-methoxyphenyl)methyl]indol-3-yl]-N-(2,4,6-trimethylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O2/c1-19-12-20(2)28(21(3)13-19)31-29(33)23(16-30)15-24-18-32(27-11-6-5-10-26(24)27)17-22-8-7-9-25(14-22)34-4/h5-15,18H,17H2,1-4H3,(H,31,33)/b23-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKUQVZZKJKDCB-HZHRSRAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)OC)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)OC)/C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(methoxymethyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B4832022.png)

![4-chloro-N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B4832029.png)
![1-[2-(4-chloro-3-methylphenoxy)butanoyl]-4-(methylsulfonyl)piperazine](/img/structure/B4832036.png)
![N-{4-[4-methyl-5-({2-[(3-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]phenyl}propanamide](/img/structure/B4832060.png)
![3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4832066.png)
![8,8-dimethyl-10-(4-morpholinylmethylene)-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B4832071.png)
![1'-{2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4832082.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-furamide](/img/structure/B4832086.png)
![N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-4-nitrobenzamide](/img/structure/B4832093.png)
![2-{1-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-5-(2-thienyl)-1,3,4-oxadiazole](/img/structure/B4832096.png)
![1-(2-chlorophenyl)-N-[4-(1-pyrrolidinyl)benzyl]methanesulfonamide](/img/structure/B4832101.png)

![methyl 7-methyl-3-(3-methylbenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4832119.png)